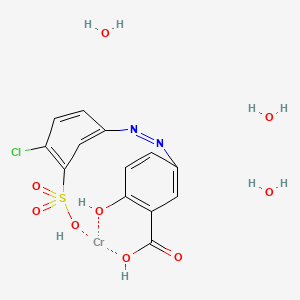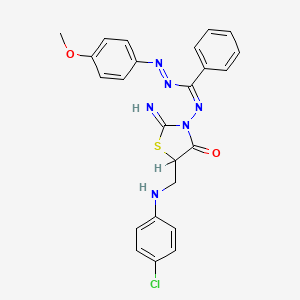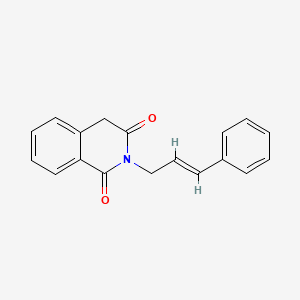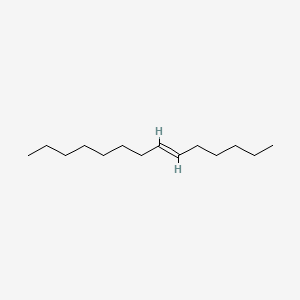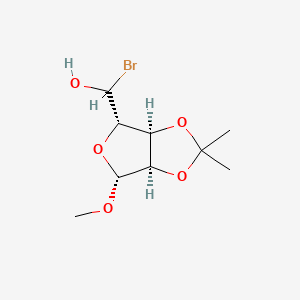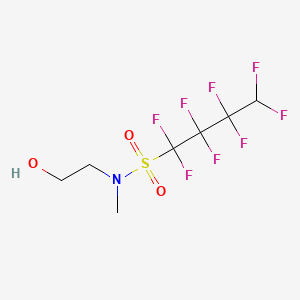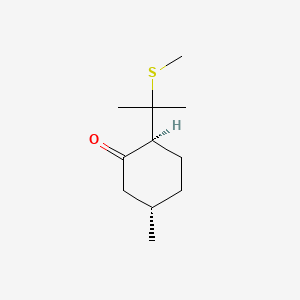
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is an organic compound characterized by its cyclohexanone core structure with specific stereochemistry The compound features a methyl group and a methylsulfanylpropan-2-yl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
Chemistry
In chemistry, (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored to identify potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexanol: A reduced form of the compound with an alcohol group.
(2S,5S)-5-methyl-2-(2-methylsulfonylpropan-2-yl)cyclohexan-1-one: An oxidized form with a sulfone group.
(2S,5S)-5-methyl-2-(2-methylthioethyl)cyclohexan-1-one: A similar compound with a different alkyl chain.
Uniqueness
The unique stereochemistry and functional groups of (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one contribute to its distinct reactivity and potential applications. Its specific configuration may result in unique interactions with biological targets and chemical reagents.
Properties
CAS No. |
57129-14-3 |
|---|---|
Molecular Formula |
C11H20OS |
Molecular Weight |
200.34 g/mol |
IUPAC Name |
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
HJFSNLWDUINFTB-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(=O)C1)C(C)(C)SC |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





